molecular formula C16H20N2 B14358814 2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 91266-46-5

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole

Katalognummer: B14358814
CAS-Nummer: 91266-46-5
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: AUKCYNUYBQFDAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylhydrazine with a suitable ketone, followed by cyclization, can yield the desired indazole derivative. The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: The phenyl and isopropyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or isopropyl moieties.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylindazole: Lacks the isopropyl group and tetrahydro structure.

    3-Isopropylindazole: Lacks the phenyl group.

    4,5,6,7-Tetrahydroindazole: Lacks both the phenyl and isopropyl groups.

Uniqueness

2-Phenyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its combination of a phenyl group, an isopropyl group, and a tetrahydroindazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

91266-46-5

Molekularformel

C16H20N2

Molekulargewicht

240.34 g/mol

IUPAC-Name

2-phenyl-3-propan-2-yl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C16H20N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3

InChI-Schlüssel

AUKCYNUYBQFDAK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C2CCCCC2=NN1C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.